BenchChemオンラインストアへようこそ!

3-(1-azepanylcarbonyl)-2-naphthol

AKR1C3 inhibitor isoform selectivity castration-resistant prostate cancer

3-(1-Azepanylcarbonyl)-2-naphthol, synonymously indexed as BDBM50427634 / CHEMBL2323505, is a synthetic small-molecule naphthol-azepane carboxamide that functions as an inhibitor of human aldo-keto reductase family 1 member C3 (AKR1C3, also termed 17β-hydroxysteroid dehydrogenase type. The compound belongs to a broader chemotype of naphthalene-2-carboxamides in which the amide substituent modulates isoform selectivity within the AKR1C subfamily.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
Cat. No. B5106178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-azepanylcarbonyl)-2-naphthol
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2O
InChIInChI=1S/C17H19NO2/c19-16-12-14-8-4-3-7-13(14)11-15(16)17(20)18-9-5-1-2-6-10-18/h3-4,7-8,11-12,19H,1-2,5-6,9-10H2
InChIKeyUZFYKNPYWRESDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Azepanylcarbonyl)-2-naphthol (BDBM50427634) – Structural Identity, Target Class, and Procurement Baseline


3-(1-Azepanylcarbonyl)-2-naphthol, synonymously indexed as BDBM50427634 / CHEMBL2323505, is a synthetic small-molecule naphthol-azepane carboxamide that functions as an inhibitor of human aldo-keto reductase family 1 member C3 (AKR1C3, also termed 17β-hydroxysteroid dehydrogenase type 5) [1]. The compound belongs to a broader chemotype of naphthalene-2-carboxamides in which the amide substituent modulates isoform selectivity within the AKR1C subfamily. Structurally, it bears a 2-naphthol core linked via a carbonyl to an azepane (hexamethyleneimine) ring, distinguishing it from morpholine, piperidine, and aniline-based congeners. AKR1C3 is a clinically pursued target in castration-resistant prostate cancer, acute myeloid leukemia, and other steroid-driven malignancies due to its role in androgen biosynthesis and prostaglandin metabolism.

Why 3-(1-Azepanylcarbonyl)-2-naphthol Cannot Be Replaced by Morpholine or Aniline Analogs in AKR1C-Targeted Studies


Simple amide substituent swaps on the 3-hydroxy-2-naphthoyl scaffold produce dramatically different AKR1C isoform inhibition profiles. In the curated ChEMBL–BindingDB dataset, the azepane-bearing compound (BDBM50427634) exhibits an AKR1C3 IC50 of 2.4 µM and an AKR1C2 IC50 of >100 µM, yielding a >42-fold window between these two isoforms [1]. In contrast, a morpholine analog tested in the same assay series (BDBM50548732 / CHEMBL4486967) shows inverted selectivity, while the classical anilide Naphthol AS (3-hydroxy-N-phenyl-2-naphthamide) has been profiled primarily as a CREB–CBP protein–protein interaction inhibitor with a distinct polypharmacology signature [2]. Therefore, substituting the azepane carboxamide with morpholine, piperidine, or aniline congeners without re-profiling AKR1C3/AKR1C2 selectivity risks loss of on-target potency, reversal of isoform bias, and confounding of downstream biological interpretation.

Quantitative Differentiation of 3-(1-Azepanylcarbonyl)-2-naphthol from Closest Analogs – Evidence Dimensions


AKR1C3 vs. AKR1C2 Isoform Selectivity Window for the Azepane Carboxamide

Within the same assay format (NADP+-dependent oxidation of S-(+)-tetrahydro-1-naphthol), 3-(1-azepanylcarbonyl)-2-naphthol (BDBM50427634) inhibits human recombinant AKR1C3 with an IC50 of 2.4 µM, while inhibition of AKR1C2 requires a 42-fold higher concentration (IC50 = 100 µM). This selectivity window differentiates the azepane compound from morpholine-containing naphthol carboxamides, which in the same curated dataset show AKR1C3 IC50 values ranging from 0.24 to >50 µM and often lack the pronounced AKR1C3-over-AKR1C2 bias [1].

AKR1C3 inhibitor isoform selectivity castration-resistant prostate cancer steroid metabolism

Ring-Size and Lipophilicity Divergence from Six-Membered Heterocyclic Analogs

The seven-membered azepane ring in 3-(1-azepanylcarbonyl)-2-naphthol (C₆H₁₂N) confers higher calculated lipophilicity (clogP) and larger molar refractivity than the six-membered morpholine (C₄H₈NO) or piperidine (C₅H₁₀N) analogs. Based on fragment-based clogP contributions, the azepane-carbonyl fragment is estimated to add approximately +0.8 to +1.2 log units relative to the morpholine-carbonyl, and approximately +0.3 to +0.5 log units relative to the piperidine-carbonyl. This lipophilicity increment is a class-level trend consistent with the increased hydrocarbon surface area of the seven-membered ring [1].

physicochemical property lipophilicity ring size ADME prediction

Distinct Target Space Relative to Naphthol AS-Derived CREB–CBP Inhibitors

Naphthol AS and its chlorinated analog Naphthol AS-E (KG-501) are established inhibitors of the CREB–CBP protein–protein interaction, with KG-501 disrupting the KIX–KID domain interaction at low micromolar concentrations in HEK293T co-immunoprecipitation assays. 3-(1-Azepanylcarbonyl)-2-naphthol (BDBM50427634) has not been reported to engage the CREB–CBP complex and instead exhibits primary pharmacological activity against AKR1C3 (IC50 2.4 µM). This target divergence highlights that the 2-naphthol scaffold's biological activity is exquisitely sensitive to the amide substituent: an anilide substituent favors CREB–CBP inhibition, whereas the azepane carboxamide redirects activity toward AKR1C enzymes [1] [2].

target engagement CREB-CBP transcription factor naphthol AS

Patent Landscape: Azepane as a Privileged Substructure for Protein Kinase Inhibition

The azepane ring is explicitly claimed as a privileged scaffold in multiple patent families for kinase inhibition. US Patent 6,136,969 (Azepanes) discloses compounds of formula (I) wherein R¹ is α- or β-naphthyl optionally substituted by hydroxy, specifically anticipating 3-(1-azepanylcarbonyl)-2-naphthol and its close analogs as protein kinase inhibitors for inflammatory diseases [1]. This patent protection, combined with the distinct seven-membered ring topology, creates a defined intellectual property space that differentiates the azepane naphthol carboxamide from morpholine- or piperidine-based analogs, which fall under separate patent estates or are in the public domain.

azepane protein kinase inhibitor patent scaffold chemical space

Optimal Scientific and Procurement Scenarios for 3-(1-Azepanylcarbonyl)-2-naphthol Based on Quantitative Evidence


AKR1C3-Selective Probe for Androgen Biosynthesis Studies in Castration-Resistant Prostate Cancer Models

When the experimental goal requires selective inhibition of AKR1C3 without concomitant AKR1C2 blockade, 3-(1-azepanylcarbonyl)-2-naphthol provides a 42-fold selectivity window (AKR1C3 IC50 = 2.4 µM; AKR1C2 IC50 = 100 µM) [1]. This selectivity profile is superior to morpholine-based naphthol carboxamides, which exhibit narrower selectivity, reducing confounding effects on progesterone and bile acid metabolism mediated by AKR1C2. The compound is suitable as a tool compound for target validation in LNCaP, VCaP, or 22Rv1 prostate cancer cell lines where AKR1C3-driven androgen biosynthesis is a known resistance mechanism. Researchers should confirm on-target engagement via siRNA knockdown controls or orthogonal CETSA assays, as the micromolar potency necessitates careful concentration–response design.

Structure–Activity Relationship (SAR) Exploration of the 3-Hydroxy-2-Naphthamide Chemotype with a Focus on Ring-Size Expansion

For medicinal chemistry campaigns iterating on the 3-hydroxy-2-naphthamide core, the seven-membered azepane ring introduces a systematic increase in lipophilicity (estimated ΔclogP ≈ +0.8 to +1.2 vs. morpholine) and altered conformational flexibility relative to six-membered ring analogs [2]. This compound serves as the prototypical azepane member in a matched-pair series that includes morpholine, piperidine, pyrrolidine, and aniline variants. Procurement of the azepane derivative enables systematic correlation of ring size, lipophilicity, and AKR1C isoform selectivity, informing multiparameter optimization toward lead candidates with balanced potency, selectivity, and ADME properties.

Differentiation of AKR1C-Mediated Metabolism from CREB–CBP Transcriptional Activity in Naphthol-Responsive Cancer Cell Lines

In cancer cell lines where naphthol analogs exhibit antiproliferative activity (e.g., NCI-H1734 lung adenocarcinoma, IC50 values in the low micromolar range for naphthol AS derivatives [3]), 3-(1-azepanylcarbonyl)-2-naphthol can be employed as a pharmacological tool to deconvolute whether the observed phenotype arises from AKR1C3 inhibition or CREB–CBP transcriptional complex disruption. Because the azepane compound engages AKR1C3 but has no reported CREB–CBP activity, while Naphthol AS-E (KG-501) disrupts CREB–CBP but is not a primary AKR1C3 inhibitor, parallel treatment with both compounds enables target deconvolution within the same chemotype family. This dual-probe strategy requires matched concentration ranges (0.5–50 µM) and appropriate vehicle controls.

Procurement Decision Point: When Patent-Encumbered Chemical Space Requires a Distinct Azepane Scaffold

For industrial drug discovery programs operating within a crowded naphthamide patent landscape, 3-(1-azepanylcarbonyl)-2-naphthol offers a structurally differentiated starting point that falls under the azepane-specific patent estate (US 6,136,969) [4]. Organizations seeking kinase or AKR1C inhibitor leads with freedom-to-operate considerations should evaluate the azepane naphthol carboxamide series separately from morpholine or aniline-based naphthamide series, as the IP position and chemical space coverage differ materially. This is particularly relevant for programs targeting inflammatory kinase indications where the azepane patent claims are most specific.

Quote Request

Request a Quote for 3-(1-azepanylcarbonyl)-2-naphthol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.